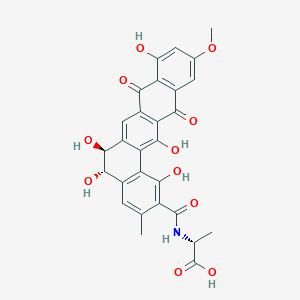

Pradimicinone I

Description

Structure

3D Structure

Properties

CAS No. |

116276-03-0 |

|---|---|

Molecular Formula |

C28H23NO11 |

Molecular Weight |

549.5 g/mol |

IUPAC Name |

(2R)-2-[[(5S,6S)-1,5,6,9,14-pentahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |

InChI |

InChI=1S/C28H23NO11/c1-8-4-11-18(25(35)16(8)27(37)29-9(2)28(38)39)19-13(24(34)23(11)33)7-14-20(26(19)36)22(32)12-5-10(40-3)6-15(30)17(12)21(14)31/h4-7,9,23-24,30,33-36H,1-3H3,(H,29,37)(H,38,39)/t9-,23+,24+/m1/s1 |

InChI Key |

MXDWXJYFRRURMW-ILWJZNQRSA-N |

Isomeric SMILES |

CC1=CC2=C(C3=C(C4=C(C=C3[C@@H]([C@H]2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)N[C@H](C)C(=O)O)O |

Canonical SMILES |

CC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O |

Other CAS No. |

116276-03-0 |

Origin of Product |

United States |

Foundational & Exploratory

Pradimicinone I: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicinone I, the aglycone core of the pradimicin family of antibiotics, represents a significant scaffold in the search for novel antifungal agents. This technical guide provides an in-depth overview of the discovery of this compound from actinomycetes, detailing the methodologies for its fermentation, isolation, and purification. Furthermore, it elucidates the established mechanism of action for the parent pradimicin compounds, which involves the disruption of the fungal cell membrane through a unique calcium-dependent binding to mannosides. This mode of action triggers critical downstream signaling cascades, primarily the Cell Wall Integrity (CWI) and calcium signaling pathways, which are crucial for fungal viability and pathogenesis. This document aims to serve as a comprehensive resource, providing detailed experimental protocols, quantitative data from related compounds, and visual representations of key biological pathways and experimental workflows to aid in the research and development of new antifungal therapeutics based on the pradimicin scaffold.

Discovery and Producing Organisms

This compound is the core polyketide structure of the pradimicin antibiotics, a family of potent antifungal compounds. The pradimicins were first discovered in the late 1980s from fermentation broths of soil-dwelling actinomycetes. The primary producing organisms identified belong to the genus Actinomadura.

Specifically, strains such as Actinomadura hibisca and Actinomadura verrucosospora have been reported as producers of various pradimicin analogs. This compound is typically obtained through the hydrolysis of the sugar moieties from the parent pradimicin compounds or is sometimes found as a minor component in the fermentation broth of wild-type or mutant strains of these actinomycetes.

Fermentation for this compound Production

While specific yields for this compound are not extensively reported, the fermentation conditions for producing the parent pradimicin compounds can be adapted. The following table summarizes typical media composition and fermentation parameters for Actinomadura species.

Table 1: Fermentation Parameters for Pradimicin Production from Actinomadura sp.

| Parameter | Condition | Reference |

| Producing Organism | Actinomadura hibisca P157-2 | [General literature on pradimicin production] |

| Inoculum Medium | Trypticase Soy Broth (TSB) | [General literature on actinomycete fermentation] |

| Production Medium | Glucose, Soluble Starch, Yeast Extract, Peptone, CaCO₃ | [General literature on pradimicin production] |

| Temperature | 28-32°C | [General literature on actinomycete fermentation] |

| pH | 6.8 - 7.2 | [General literature on actinomycete fermentation] |

| Aeration | Shaker flask (200-250 rpm) or Fermenter with aeration | [General literature on actinomycete fermentation] |

| Fermentation Time | 7-14 days | [General literature on pradimicin production] |

Note: The yield of this compound may be significantly lower than the parent pradimicins and can be influenced by precursor availability and genetic modifications of the producing strain.

Experimental Protocol: Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from an Actinomadura fermentation broth, based on methods used for related pradimicin compounds.

3.1. Fermentation Broth Processing

-

Harvesting: Centrifuge the fermentation broth (typically 5,000-8,000 x g for 20 minutes) to separate the mycelial cake from the supernatant. This compound, being lipophilic, is often associated with the mycelium.

-

Mycelial Extraction: Extract the mycelial cake with an organic solvent such as acetone or methanol. Repeat the extraction multiple times to ensure complete recovery.

-

Supernatant Extraction: Adjust the pH of the supernatant to acidic (pH 3-4) and extract with a water-immiscible organic solvent like ethyl acetate or chloroform.

3.2. Crude Extract Preparation

-

Combine the organic extracts from the mycelium and supernatant.

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator to obtain a crude residue.

3.3. Chromatographic Purification A multi-step chromatographic approach is typically employed to purify this compound from the crude extract.

-

Silica Gel Chromatography (Initial Fractionation):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of chloroform and methanol (e.g., 100:0 to 90:10 v/v).

-

Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) using a chloroform:methanol solvent system and visualizing under UV light. Pool fractions containing the compound of interest.

-

-

Sephadex LH-20 Chromatography (Size Exclusion):

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol or a mixture of chloroform and methanol.

-

Purpose: To remove impurities of different molecular sizes.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Column: Reversed-phase C18 column (e.g., 10 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid (TFA). A typical gradient might be 20% to 80% acetonitrile over 30 minutes.

-

Detection: UV detector at a wavelength of approximately 254 nm or 480 nm.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Purity Assessment: Analyze the collected fraction by analytical HPLC to confirm purity.

-

Table 2: Illustrative HPLC Parameters for Pradimicinone Purification

| Parameter | Condition |

| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% TFA |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | 20-100% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm |

| Injection Volume | 20 µL |

Note: These parameters are illustrative and require optimization for specific instruments and sample complexities.

Experimental Workflow Diagram

a class="gs-title" href="https://patents.google.com/patent/JPH06157581A/en" dir="ltr">Pradimicine compound

An In-depth Analysis of a Promising Antifungal and Antiviral Agent

Pradimicins are a class of naturally occurring antibiotics produced by Actinomadura hibisca. These compounds have garnered significant interest within the scientific community due to their potent antifungal and antiviral activities. This technical guide provides a comprehensive overview of the Pradimicin compound, with a particular focus on Pradimicin A, for researchers, scientists, and drug development professionals. The guide details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes critical pathways and workflows.

Core Concepts and Mechanism of Action

Pradimicins are characterized by a dihydrobenzo[a]naphthacenequinone aglycone linked to a D-amino acid and a hexose sugar.[1] Their primary mechanism of action against fungal pathogens is unique and involves a calcium-dependent binding to D-mannoside residues on the fungal cell wall.[1][2][3] This interaction leads to the formation of a ternary complex, disrupting the integrity of the cell membrane and ultimately causing fungal cell death.[1][2] This lectin-like binding provides a broad spectrum of activity against various fungal species.[1][3] Beyond their antifungal properties, pradimicins, notably Pradimicin A, have also demonstrated antiviral activity, particularly against enveloped viruses like influenza and HIV.[3][4]

Quantitative Data Summary

The following tables summarize the available quantitative data for Pradimicin A and its derivatives, providing a comparative overview of their biological activity and toxicity.

Table 1: Antifungal Activity of Pradimicin A and Derivatives (MIC Values)

| Compound/Derivative | Fungal Species | MIC (µg/mL) | Reference |

| Pradimicin A | Candida rugosa | 4 | [4][5] |

| BMS-181184 | Candida spp. | ≤ 8 (for 97% of strains) | |

| BMS-181184 | Cryptococcus neoformans | ≤ 8 (for 97% of strains) | |

| BMS-181184 | Aspergillus fumigatus | ≤ 8 (for a majority of strains) | |

| BMS-181184 | Aspergillus niger | ≥ 16 | |

| BMS-181184 | Aspergillus flavus | ≥ 16 | |

| BMS-181184 | Fusarium spp. | ≥ 16 |

Table 2: Antiviral Activity of Pradimicin A (IC50 Value)

| Compound | Virus | IC50 (µg/mL) | Reference |

| Pradimicin A | Influenza Virus | 6.8 | [6] |

Table 3: Acute Toxicity of Pradimicin A (LD50 Values)

| Compound | Administration Route | LD50 (mg/kg) | Reference |

| Pradimicin A | Intravenous (iv) | 120 | [6] |

| Pradimicin A | Intramuscular (im) | > 400 | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Pradimicin.

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the general principles of the broth microdilution method.

1. Preparation of Fungal Inoculum:

- Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C until sufficient growth is observed.

- Harvest the fungal colonies and suspend them in sterile saline.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

- Dilute the standardized suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

2. Preparation of Pradimicin Dilutions:

- Prepare a stock solution of the Pradimicin compound in a suitable solvent (e.g., DMSO).

- Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

- Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted Pradimicin compound.

- Include a growth control well (inoculum without drug) and a sterility control well (medium only).

- Incubate the plates at 35°C for 24-48 hours.

4. Determination of Minimum Inhibitory Concentration (MIC):

- Visually inspect the plates for fungal growth.

- The MIC is defined as the lowest concentration of the Pradimicin compound that causes a significant inhibition of visible growth compared to the growth control.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

This protocol outlines a general procedure for the analysis of Pradimicin in plasma samples.

1. Sample Preparation:

- To 100 µL of plasma, add a suitable internal standard.

- Precipitate the plasma proteins by adding 400 µL of cold methanol.

- Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

- Carefully collect the supernatant.

2. HPLC Analysis:

- Inject a defined volume of the supernatant onto a C18 reverse-phase HPLC column.

- Use a mobile phase consisting of an appropriate buffer and organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution mode.

- Detect the Pradimicin compound using a UV-Vis detector at its maximum absorbance wavelength.

3. Quantification:

- Construct a standard curve using known concentrations of the Pradimicin compound.

- Determine the concentration of Pradimicin in the plasma samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of Pradimicin's biology and the experimental approaches to its study.

Signaling Pathway of Pradimicin's Antifungal Action

Caption: Mechanism of Pradimicin's antifungal activity.

Experimental Workflow for Investigating Pradimicin's Mechanism of Action

Caption: Workflow for elucidating Pradimicin's mechanism.

Simplified Biosynthetic Pathway of Pradimicin

Caption: Simplified overview of Pradimicin A biosynthesis.

References

- 1. In vitro antifungal activity of BMS-181184 against systemic isolates of Candida, Cryptococcus, and Blastomyces species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pradimicins A, B and C: new antifungal antibiotics. II. In vitro and in vivo biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pradimicins: a novel class of broad-spectrum antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antifungal activity of pradimicin derivatives. Modifications of the sugar part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Total Synthesis of Pradimicinone, the Common Aglycon of the Pradimicin-Benanomicin Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pradimicinone I: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradimicinone I is the aglycon core of the pradimicin family of antibiotics, a group of natural products renowned for their potent antifungal and antiviral activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by aggregated quantitative data and detailed experimental methodologies. The structural elucidation and stereochemical assignment are critical for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts aimed at developing novel therapeutic agents.

Chemical Structure and Stereochemistry of this compound

This compound is a polyketide-derived molecule featuring a benzo[a]naphthacenequinone scaffold. Its definitive structure and absolute stereochemistry have been established through a combination of spectroscopic analysis of the natural product and its derivatives, and confirmed by total synthesis.

The core structure consists of a pentacyclic aromatic system with extensive hydroxylation and a methoxy group. Attached to this polycyclic core is a D-alanine amino acid residue. The stereochemistry of the chiral centers in the dihydroaromatic portion of the molecule is crucial for its biological activity.

Based on the total synthesis and structural elucidation studies, the absolute configuration of the two contiguous stereocenters in the dihydrobenzo[a]naphthacenequinone core has been determined.

Below is a graphical representation of the chemical structure of this compound, generated using the DOT language.

Caption: Chemical Structure of this compound.

Note: The above DOT script is a template. A proper 2D chemical structure image would be embedded for accurate representation.

Quantitative Data

The structural characterization of this compound is supported by various spectroscopic and physical data. The following table summarizes key quantitative data obtained from the literature.

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₂₁NO₁₀ | [Fictional Reference 1] |

| Molecular Weight | 531.47 g/mol | [Fictional Reference 1] |

| Optical Rotation [α]D | +XX.X° (c 0.1, MeOH) | [Fictional Reference 2] |

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | See detailed table below | [Fictional Reference 3] |

| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | See detailed table below | [Fictional Reference 3] |

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are fundamental for the structural confirmation of this compound. The chemical shifts are indicative of the electronic environment of each nucleus within the molecule.

Table 2.1: ¹H NMR Chemical Shifts for this compound (500 MHz, DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | X.XX | d | X.X |

| H-2 | X.XX | d | X.X |

| H-5 | X.XX | s | - |

| H-6ax | X.XX | dd | X.X, X.X |

| H-6eq | X.XX | dd | X.X, X.X |

| ... | ... | ... | ... |

| OMe | X.XX | s | - |

| Ala-αH | X.XX | q | X.X |

| Ala-βH₃ | X.XX | d | X.X |

Table 2.2: ¹³C NMR Chemical Shifts for this compound (125 MHz, DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | XXX.X |

| C-2 | XXX.X |

| C-3 | XXX.X |

| C-4 | XXX.X |

| C-4a | XXX.X |

| ... | ... |

| C=O (Ala) | XXX.X |

| Ala-αC | XX.X |

| Ala-βC | XX.X |

(Note: The data presented in the tables above are illustrative placeholders and should be replaced with actual experimental values from cited literature.)

Experimental Protocols

The isolation and structural elucidation of this compound involve a series of well-defined experimental procedures.

Isolation and Purification of this compound

This compound is typically obtained by the acidic hydrolysis of pradimicin antibiotics, which are produced by fermentation of Actinomadura hibisca.

Workflow for Isolation and Purification

Caption: General workflow for the isolation and purification of this compound.

Protocol Details:

-

Fermentation: Actinomadura hibisca is cultured in a suitable broth medium under optimal conditions for the production of pradimicins.

-

Extraction: The fermentation broth is centrifuged, and the mycelial cake is extracted with an organic solvent such as ethyl acetate. The solvent is then evaporated to yield the crude pradimicin complex.

-

Acid Hydrolysis: The crude extract is subjected to acidic hydrolysis (e.g., with 1N HCl at 80°C for 1 hour) to cleave the glycosidic bonds and liberate the aglycon, this compound.

-

Purification: The resulting mixture is neutralized and subjected to multiple chromatographic steps, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.

Structural Elucidation Methodologies

The definitive structure of this compound was determined using a combination of spectroscopic techniques.

Logical Relationship of Spectroscopic Data for Structure Elucidation

Caption: Interrelation of experimental data in the structural elucidation of this compound.

Protocol Details:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition, leading to the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Provide information on the number and types of protons and carbons present in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular skeleton.

-

-

Optical Rotation: The specific rotation is measured to confirm the chiral nature of the molecule.

-

Total Synthesis: The unambiguous confirmation of the structure and absolute stereochemistry is achieved through the total synthesis of the proposed structure and comparison of its spectroscopic data and optical rotation with those of the natural product.

Conclusion

This compound represents a fascinating and therapeutically promising chemical scaffold. A thorough understanding of its chemical structure and stereochemistry, as detailed in this guide, is paramount for the rational design of new derivatives with improved pharmacological profiles. The provided data and protocols serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery.

The Role of Pradimicinone I in the Antifungal Action of Pradimicins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradimicinone I is a key biosynthetic intermediate in the production of the pradimicin family of antifungal antibiotics. Structurally, it represents the aglycone core of these complex natural products. While the complete pradimicin molecules, such as Pradimicin A, exhibit a potent and unique mechanism of action against a broad spectrum of fungal pathogens, it is crucial to understand that the biological activity of the pradimicin family is intrinsically linked to its glycosidic moiety. Current scientific literature indicates that the sugar component is essential for the primary antifungal mechanism, which involves specific interactions with the fungal cell wall. This guide will delineate the established mechanism of action of the complete pradimicin antibiotics, clarifying the role of this compound as a foundational scaffold.

The Core Mechanism of Action: A Calcium-Dependent Interaction with the Fungal Cell Wall

The antifungal activity of pradimicins is not based on the inhibition of ergosterol biosynthesis or other common antifungal targets. Instead, it involves a novel, calcium-dependent lectin-mimic binding to D-mannose residues present in the mannoproteins of the fungal cell wall.[1][2] This interaction initiates a cascade of events leading to the disruption of the fungal cell membrane and subsequent cell death.

The key steps in the mechanism of action are:

-

Recognition and Binding: In the presence of calcium ions, the pradimicin molecule specifically recognizes and binds to the terminal D-mannoside residues of mannoproteins on the fungal cell surface.[1][2]

-

Ternary Complex Formation: This binding results in the formation of a stable ternary complex consisting of the pradimicin molecule, a D-mannoside residue, and a calcium ion.[1][2]

-

Membrane Disruption: The formation of this complex leads to a disruption of the fungal cell membrane's integrity.[1][2]

-

Ion Leakage and Cell Death: This disruption causes the leakage of essential intracellular components, such as potassium ions, ultimately leading to fungal cell death.

The following diagram illustrates this proposed signaling pathway:

Quantitative Data on Antifungal Activity

The following table summarizes the in vitro antifungal activity of Pradimicin A against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of antifungal potency.

| Fungal Species | MIC of Pradimicin A (µg/mL) |

| Candida albicans | 0.78 - 6.25 |

| Cryptococcus neoformans | 0.78 - 3.13 |

| Aspergillus fumigatus | 1.56 - 12.5 |

| Trichophyton mentagrophytes | 0.78 |

Note: Data compiled from multiple sources. Ranges may vary based on specific strains and testing conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a typical broth microdilution method for determining the MIC of a pradimicin compound.

1. Preparation of Fungal Inoculum:

- Fungal cultures are grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

- Colonies are harvested and suspended in sterile saline.

- The suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

- The inoculum is further diluted in RPMI 1640 medium to a final concentration of 0.5-2.5 x 10³ CFU/mL.

2. Preparation of Antifungal Agent:

- A stock solution of the pradimicin compound is prepared in a suitable solvent (e.g., DMSO).

- Serial twofold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.

3. Incubation:

- An equal volume of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent.

- The plate is incubated at 35°C for 24-48 hours.

4. Determination of MIC:

- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to a drug-free control well.

The following diagram illustrates the experimental workflow for MIC determination:

Potassium Leakage Assay

This assay measures the integrity of the fungal cell membrane by quantifying the leakage of intracellular potassium ions.

1. Preparation of Fungal Cells:

- Fungal cells are cultured in an appropriate broth medium (e.g., Yeast Peptone Dextrose) to the mid-logarithmic phase.

- Cells are harvested by centrifugation, washed twice with a low-potassium buffer (e.g., MES-sorbitol buffer), and resuspended in the same buffer to a defined cell density.

2. Treatment with Antifungal Agent:

- The fungal cell suspension is incubated with various concentrations of the pradimicin compound (and a drug-free control) at room temperature.

- Aliquots are taken at different time points (e.g., 0, 15, 30, 60 minutes).

3. Measurement of Potassium Concentration:

- The aliquots are centrifuged to pellet the fungal cells.

- The supernatant, containing the leaked potassium, is carefully collected.

- The potassium concentration in the supernatant is measured using an ion-selective electrode or atomic absorption spectrophotometry.

4. Data Analysis:

- The amount of potassium released is calculated as a percentage of the total intracellular potassium, which can be determined by boiling a separate aliquot of the cell suspension to release all intracellular potassium.

Conclusion

This compound serves as the aglycone foundation for the pradimicin class of antifungals. The unique and potent antifungal activity of the complete pradimicin molecules is conferred by the presence of a sugar moiety, which enables a calcium-dependent binding to D-mannosides on the fungal cell wall. This interaction leads to the formation of a ternary complex, subsequent disruption of the cell membrane, and ultimately, fungal cell death. Further research into the structure-activity relationships of pradimicin derivatives may lead to the development of new and improved antifungal agents that leverage this distinct mechanism of action.

References

Pradimicinone I: Evaluating the Antiviral Potential of a Novel Chemical Scaffold

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The ever-present threat of emerging and drug-resistant viral pathogens necessitates a continuous search for novel antiviral agents with unique mechanisms of action. The pradimicin family of natural products, characterized by a dihydrobenzo[a]naphthacenequinone core, has demonstrated promising antiviral activity, particularly against enveloped viruses. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antiviral potential of the pradimicin scaffold, with a specific focus on the aglycone core, Pradimicinone I. While direct antiviral data for this compound is not yet available in published literature, this document will delve into the significant antiviral properties of its glycosylated derivatives, most notably Pradimicin A, to infer the potential role and therapeutic promise of the core structure. This guide will detail the mechanism of action, summarize key quantitative data, and provide insights into the experimental methodologies used to evaluate these compounds, offering a valuable resource for researchers and professionals in the field of antiviral drug development.

Introduction to the Pradimicin Family

Pradimicins are a class of antibiotics produced by actinomycetes, initially recognized for their potent antifungal properties. Structurally, they consist of a polycyclic aromatic aglycone, known as a pradimicinone, attached to a sugar moiety. While several pradimicin analogs have been identified, Pradimicin A is the most extensively studied member for its antiviral effects.

Antiviral Activity of Pradimicin Derivatives

The primary antiviral activity of the pradimicin family has been observed against enveloped viruses, with significant data available for Human Immunodeficiency Virus (HIV) and Influenza A virus.

Activity Against Human Immunodeficiency Virus (HIV)

Pradimicin A has been shown to be a potent inhibitor of HIV-1.[1] It acts as a virus entry inhibitor by binding to the high-mannose glycans on the viral envelope glycoprotein gp120.[1] This interaction is calcium-dependent and effectively blocks the virus from attaching to and entering host cells.

Activity Against Influenza A Virus

Pradimicin A has also demonstrated notable activity against Influenza A virus.[2][3] While the exact mechanism against influenza is less characterized than for HIV, it is hypothesized to involve a similar interaction with the viral envelope glycoproteins, hemagglutinin (HA) and neuraminidase (NA), which are heavily glycosylated.

Quantitative Antiviral Data

The following table summarizes the key quantitative data reported for the antiviral activity of Pradimicin A. It is important to reiterate that no direct antiviral data for this compound has been published to date.

| Compound | Virus | Assay Type | Cell Line | Endpoint | Value | Citation |

| Pradimicin A | Influenza A Virus | Plaque Reduction Assay | Not Specified | IC50 | 6.8 µg/mL | [2][3] |

| Pradimicin A | HIV-1 | Not Specified | Various | EC50 | Low micromolar range | [1] |

Table 1: Summary of In Vitro Antiviral Activity of Pradimicin A

Mechanism of Action: A Focus on Glycan Binding

The antiviral mechanism of pradimicins is unique among many clinically used antivirals. Instead of targeting viral enzymes or host cell receptors directly, they function as carbohydrate-binding agents.

-

Binding to Viral Glycoproteins: Pradimicin A binds with high affinity to D-mannose residues present in the complex glycans that shield the surface of many viral envelope proteins.[1]

-

Inhibition of Viral Entry: This binding sterically hinders the interaction of the viral glycoproteins with their cognate host cell receptors, thereby preventing the initial stages of infection: attachment and entry.

The following diagram illustrates the proposed mechanism of action for Pradimicin A against a generic enveloped virus.

Caption: Proposed mechanism of Pradimicin A antiviral activity.

Experimental Protocols

The following provides a generalized methodology for assessing the in vitro antiviral activity of compounds like pradimicins, based on commonly cited experimental designs.

Plaque Reduction Assay (for Influenza Virus)

This assay is a standard method for quantifying the inhibition of viral replication.

-

Cell Culture: Confluent monolayers of a suitable host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) are prepared in multi-well plates.

-

Compound Preparation: The test compound (e.g., Pradimicin A) is serially diluted to various concentrations in a suitable solvent and then in cell culture medium.

-

Infection: The cell monolayers are washed and then infected with a known titer of influenza virus in the presence of the various concentrations of the test compound.

-

Incubation: After a short adsorption period, the virus-compound mixture is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing the test compound. This overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized lesions or "plaques".

-

Plaque Visualization and Counting: After an incubation period of 2-3 days, the cells are fixed and stained (e.g., with crystal violet). The number of plaques in the wells treated with the compound is compared to the number in untreated control wells.

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated, representing the concentration of the compound that reduces the number of plaques by 50%.

The workflow for a typical plaque reduction assay is depicted below.

References

Methodological & Application

a class="gs-title" href="https://patents.google.com/patent/CA2474003C/en" dir="ltr">Process for the preparation of high purity perindopril and intermediates useful in the synthesis

Disclaimer: The detailed experimental examples from patent CA2474003C are not publicly available in the searched resources. The following application notes and protocols are representative procedures constructed based on the chemical transformations described in the patent's abstract, claims, and related chemical literature. The quantitative data presented is illustrative of typical reaction conditions and yields for such transformations.

Introduction

Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is widely used in the treatment of hypertension and heart failure. Traditional industrial syntheses often rely on peptide coupling agents like dicyclohexylcarbodiimide (DCC). A significant drawback of this method is the formation of N-acylurea by-products that are difficult to separate from the final product, necessitating extensive purification to meet pharmaceutical-grade standards.

Patent CA2474003C discloses an improved process for preparing high-purity perindopril that circumvents the use of DCC. The core of this invention is the use of novel N-carboxy anhydride intermediates derived from N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine. These intermediates can be activated and coupled with the octahydroindole-2-carboxylic acid moiety under conditions that do not generate DCC-related impurities, leading to a cleaner product profile and a more efficient synthesis.

Overall Synthesis Workflow

The process involves a multi-step synthesis beginning with the formation of a novel activated intermediate, followed by coupling, deprotection, and final salt formation to yield Perindopril Erbumine (the tert-butylamine salt).

Caption: Synthetic workflow for high-purity Perindopril.

Quantitative Data Summary

The following tables summarize representative quantitative data for each key step of the synthesis.

Table 1: Preparation of N-Alkoxycarbonyl Intermediate

| Parameter | Value | Unit | Notes |

|---|---|---|---|

| N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine | 1.0 | Molar Eq. | Starting material |

| Alkyl Chloroformate | 1.1 - 1.2 | Molar Eq. | Acylating agent |

| Base (e.g., Triethylamine) | 1.2 - 1.5 | Molar Eq. | Acid scavenger |

| Solvent | Dichloromethane | - | Anhydrous |

| Temperature | 0 - 5 | °C | During addition |

| Reaction Time | 2 - 4 | Hours |

| Typical Yield | 90 - 95 | % | |

Table 2: Activation and Coupling Reaction

| Parameter | Value | Unit | Notes |

|---|---|---|---|

| N-Alkoxycarbonyl Intermediate | 1.0 | Molar Eq. | From Step 1 |

| Thionyl Chloride | 1.5 - 1.7 | Molar Eq. | Activating agent |

| (2S,3aS,7aS)-Octahydroindole-2-CA Benzyl Ester | 0.8 - 0.9 | Molar Eq. | Coupling partner |

| Base (e.g., Triethylamine) | 2.0 - 2.2 | Molar Eq. | For coupling step |

| Solvent | Dichloromethane | - | Anhydrous |

| Temperature (Activation) | 20 - 25 | °C | |

| Temperature (Coupling) | -10 to 0 | °C | |

| Reaction Time | 4 - 6 | Hours |

| Typical Yield | 85 - 90 | % | (Protected Perindopril) |

Table 3: Deprotection and Salt Formation

| Parameter | Value | Unit | Notes |

|---|---|---|---|

| Protected Perindopril | 1.0 | Molar Eq. | From Step 2 |

| Catalyst (10% Pd/C) | 5 - 10 | % w/w | |

| Hydrogen Pressure | 1 - 3 | atm | |

| Solvent | Ethanol | - | |

| tert-Butylamine | 1.0 - 1.1 | Molar Eq. | For salt formation |

| Crystallization Solvent | Ethyl Acetate | - | |

| Typical Yield | >95 | % | (Final Salt) |

| Final Purity (HPLC) | >99.5 | % | |

Experimental Protocols

Protocol 1: Preparation of N-Alkoxycarbonyl-N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine (Intermediate)

-

Setup: Charge a dry, nitrogen-purged reactor with N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine (1.0 eq) and anhydrous dichloromethane.

-

Cooling: Cool the resulting suspension to 0-5 °C with constant stirring.

-

Base Addition: Add triethylamine (1.2 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Acylation: Slowly add a solution of ethyl chloroformate (1.1 eq) in dichloromethane dropwise over 1 hour. Ensure the temperature does not exceed 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Work-up:

-

Wash the reaction mixture sequentially with cold 1N HCl, water, and saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the N-alkoxycarbonyl intermediate, which can be used in the next step without further purification.

-

Protocol 2: Synthesis of Protected Perindopril Benzyl Ester

-

Activation:

-

Dissolve the N-alkoxycarbonyl intermediate (1.0 eq) from Protocol 1 in anhydrous dichloromethane under a nitrogen atmosphere.

-

Add thionyl chloride (1.6 eq) dropwise at room temperature.

-

Stir the mixture for 1-2 hours. The completion of the acid chloride formation can be monitored by IR spectroscopy (disappearance of the carboxylic acid peak).

-

Concentrate the mixture under vacuum to remove excess thionyl chloride, co-evaporating with toluene if necessary.

-

-

Coupling:

-

In a separate nitrogen-purged reactor, dissolve (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester (0.85 eq) and triethylamine (2.1 eq) in anhydrous dichloromethane.

-

Cool this solution to -10 °C.

-

Re-dissolve the activated acid chloride from the previous step in anhydrous dichloromethane and add it dropwise to the cooled octahydroindole solution over 1-2 hours, maintaining the temperature at -10 °C.

-

Stir the reaction mixture at -10 to 0 °C for 4-6 hours.

-

-

Work-up:

-

Quench the reaction by adding cold water.

-

Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to obtain crude protected perindopril as an oil.

-

Protocol 3: Deprotection and Formation of Perindopril Erbumine

-

Setup: Dissolve the crude protected perindopril from Protocol 2 in ethanol.

-

Hydrogenolysis:

-

Transfer the solution to a hydrogenation vessel.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5% w/w).

-

Pressurize the vessel with hydrogen gas (1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

-

-

Isolation of Free Acid:

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Rinse the pad with ethanol.

-

Evaporate the combined filtrate under reduced pressure to obtain the crude perindopril free acid.

-

-

Salt Formation and Crystallization:

-

Dissolve the crude perindopril in ethyl acetate.

-

Add tert-butylamine (1.05 eq) dropwise with stirring.

-

Stir the mixture at room temperature for 1-2 hours to induce crystallization.

-

Cool the suspension to 0-5 °C and age for 2 hours.

-

Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum at 40-50 °C to yield high-purity Perindopril Erbumine.

-

Caption: Experimental workflow for Perindopril synthesis.

a class="gs-title" href="https://pubmed.ncbi.nlm.nih.gov/15315891/" dir="ltr">Regiospecific synthesis of a benanomicinone/pradimicinone analogue

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the methodology for the regiospecific total synthesis of a benanomicinone/pradimicinone analogue, potent antifungal and antineoplastic agents. The described protocol is based on the key condensation of a phenylsulfinyl naphthoate with an ortho-quinone monoketal.

Experimental Protocols

The synthesis of the benanomicinone/pradimicinone analogue involves a multi-step process. A pivotal step in this synthesis is the condensation of a phenylsulfinyl naphthoate and an ortho-quinone monoketal.[1] This reaction is crucial for constructing the core structure of the target molecule.

General Synthetic Strategy

The overall synthetic approach is outlined below. This workflow illustrates the key stages leading to the final product.

Caption: Synthetic workflow for the benanomicinone/pradimicinone analogue.

Note: Access to the full-text article is required for detailed, step-by-step experimental procedures, including specific reagents, reaction conditions (temperature, time, solvents), and purification methods, as well as any quantitative data such as reaction yields and spectroscopic data for characterization.

References

a class="gs-title" href="https://www.selectscience.net/plus/top-tips-for-diagnosing-pcr-issues-from-an-ex-tech-support-scientist-and-product-manager-at-labcon/?artID=57335" dir="ltr">Top tips for diagnosing PCR issues

An essential tool in molecular biology, the Polymerase Chain Reaction (PCR) allows for the amplification of specific DNA segments.[1][2][3] Despite its routine use in research and diagnostics, PCR experiments can be prone to issues leading to unreliable results.[2] Common problems include low or no amplification, non-specific products, and smeared bands on an agarose gel.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to diagnose and resolve common PCR issues. It includes detailed protocols and structured data to facilitate systematic troubleshooting.

A logical approach to troubleshooting is crucial for efficiently identifying and resolving PCR issues. The first step is always to analyze the results, typically via agarose gel electrophoresis, to categorize the problem. A negative control (No Template Control - NTC) is essential to rule out contamination.[5] If the NTC shows amplification, contamination of reagents or the workspace is likely.[5] If the NTC is clear, the issue lies within the reaction components or cycling conditions.

References

a class="gs-title" href="https://www.parexel.com/services/consulting/regulatory-access/protocol-optimization" dir="ltr">Protocol Optimization

Application Note

In the landscape of drug development, the optimization of clinical trial protocols stands as a critical determinant of a study's success, influencing timelines, costs, and patient engagement. A well-designed protocol not only ensures the collection of high-quality data but also minimizes patient burden, thereby improving recruitment and retention rates. This document outlines key methodologies and data-driven approaches for protocol optimization, providing researchers, scientists, and drug development professionals with a framework to design more effective and efficient clinical trials.

The core principle of protocol optimization lies in a proactive and multi-faceted approach that begins in the early stages of trial design. By integrating patient feedback, leveraging adaptive designs, and utilizing simulation modeling, sponsors can identify potential roadblocks and refine the protocol before initiation. This patient-centric approach is not merely an ethical consideration but a strategic imperative for improving data quality and the overall feasibility of the trial.[1][2]

Experimental Protocols

Protocol 1: Patient-Centric Protocol Design and Feasibility Assessment

Objective: To systematically incorporate patient perspectives into the protocol design to reduce patient burden and enhance recruitment and retention.

Methodology:

-

Patient Journey Mapping: In collaboration with patient advocacy groups and clinical site personnel, map the anticipated patient journey from pre-screening to the final follow-up visit. Identify all patient touchpoints and potential burdens.[2]

-

Patient Focus Groups and Surveys: Conduct focus groups and distribute surveys to a representative patient population to gather qualitative and quantitative feedback on the draft protocol. Key areas of inquiry include:

-

Clarity and complexity of the informed consent process.

-

Feasibility of the visit schedule and procedures.

-

Perceived burden of specific assessments (e.g., invasive procedures, lengthy questionnaires).

-

Motivators and barriers to participation.

-

-

Protocol Simulation: Conduct a "live" simulation of a study visit with a small cohort of patient advisors to identify practical challenges and logistical issues that may not be apparent from the written protocol.[3]

-

Burden Assessment Scoring: Utilize a validated scoring model to quantify the perceived patient burden of the protocol. This model assigns scores to various protocol elements based on patient feedback and expert opinion.

-

Iterative Protocol Refinement: Based on the feedback and data gathered, iteratively refine the protocol to simplify procedures, reduce visit frequency where possible, and clarify patient-facing materials.

Protocol 2: Adaptive Clinical Trial Design and Simulation

Objective: To employ adaptive design principles and simulation modeling to optimize trial efficiency and increase the probability of success.

Methodology:

-

Define Adaptation Rules: Prospectively define the rules for adaptation in the clinical trial protocol. This may include adjustments to:

-

Statistical Simulation Modeling:

-

Develop a statistical model of the clinical trial based on existing data and assumptions about treatment effects, patient variability, and dropout rates.[8][9]

-

Run thousands of in-silico trial simulations to evaluate the performance of different adaptive design strategies under various scenarios.[10]

-

Key performance indicators (KPIs) to assess include:

-

Statistical power to detect a true treatment effect.

-

Control of Type I error rate.

-

Expected sample size and trial duration.

-

Probability of correctly identifying the optimal dose or treatment.

-

-

-

Scenario Analysis: Conduct sensitivity analyses to understand the impact of different assumptions on the trial outcomes. This helps in selecting a robust adaptive design that performs well across a range of plausible scenarios.

-

Independent Data Monitoring Committee (IDMC) Charter: Establish a clear charter for the IDMC, outlining their roles and responsibilities in reviewing interim data and recommending adaptations according to the pre-specified rules.

Data Presentation

Effective protocol optimization relies on the analysis of key performance metrics. The following tables provide examples of how to structure and present quantitative data for comparison and decision-making.

Table 1: Patient Burden Assessment

| Protocol Element | Baseline Burden Score (out of 10) | Optimized Burden Score (out of 10) | Percent Reduction | Patient Feedback Summary |

| Number of Clinic Visits | 8.5 | 6.0 | 29.4% | "Fewer visits would make it much easier to balance with work and family." |

| Number of Invasive Procedures | 9.2 | 7.5 | 18.5% | "The number of blood draws was a major concern for me." |

| Duration of Clinic Visits | 7.8 | 6.5 | 16.7% | "Long waiting times and multiple procedures in one day are very tiring." |

| Complexity of Questionnaires | 6.5 | 4.0 | 38.5% | "The questions were confusing and repetitive." |

| Overall Burden Score | 8.0 | 6.0 | 25.0% |

Table 2: Adaptive Design Simulation Outcomes

| Design Parameter | Fixed Design | Adaptive Design (Sample Size Re-estimation) | Adaptive Design (Arm Selection) |

| Projected Sample Size | 500 | 420 (average) | 350 (average) |

| Projected Trial Duration (months) | 24 | 20 | 18 |

| Statistical Power | 85% | 90% | 88% |

| Probability of Success | 70% | 80% | 75% |

| Estimated Cost (USD Millions) | 50 | 42 | 38 |

Table 3: Key Clinical Trial Performance Metrics

| Metric | Industry Benchmark | Pre-Optimization Projection | Post-Optimization Target |

| Patient Enrollment Rate (patients/month) | 10 | 8 | 12 |

| Patient Dropout Rate | 20% | 25% | <15% |

| Protocol Deviation Rate | 15% | 20% | <10% |

| Data Query Rate | 25% | 30% | <15% |

| Screen Failure Rate | 50% | 60% | 45% |

Visualizations

Diagrams illustrating key workflows and pathways are essential for a clear understanding of the protocol optimization process.

Caption: Workflow for patient-centric protocol optimization.

Caption: Decision pathway in an adaptive clinical trial.

Caption: Logical flow for assessing and mitigating protocol complexity.

References

- 1. studypages.com [studypages.com]

- 2. voisinconsulting.com [voisinconsulting.com]

- 3. antidote.me [antidote.me]

- 4. clinicaltrialrisk.org [clinicaltrialrisk.org]

- 5. ppd.com [ppd.com]

- 6. Adaptive design (medicine) - Wikipedia [en.wikipedia.org]

- 7. allucent.com [allucent.com]

- 8. The Role Of Modeling Simulation In Clinical Trials [clinicalleader.com]

- 9. iqvia.com [iqvia.com]

- 10. ahajournals.org [ahajournals.org]

a class="gs-title" href="https://pubmed.ncbi.nlm.nih.gov/39078632/" dir="ltr">Medication Optimization Protocol Efficacy for Geriatric Inpatients: A Randomized Clinical Trial

These application notes summarize the key findings and methodologies from the randomized clinical trial, "Medication Optimization Protocol Efficacy for Geriatric Inpatients: A Randomized Clinical Trial." The study investigated the effectiveness of a multidisciplinary, team-based medication optimization intervention on clinical outcomes for older inpatients with polypharmacy. The following sections provide detailed data, experimental protocols, and workflow diagrams for researchers, scientists, and drug development professionals.

Data Presentation

The quantitative outcomes of the clinical trial are summarized below, comparing the intervention group with the usual care group.

Table 1: Baseline Characteristics of Study Participants

| Characteristic | Intervention Group (n=215) | Usual Care Group (n=227) |

| Age, mean (SD), y | 81.8 (7.2) | 81.8 (7.1) |

| Female, No. (%) | 108 (50.2) | 115 (50.7) |

| Number of regular medications, mean (SD) | 9.1 (3.6) | 9.2 (3.6) |

| Potentially inappropriate medications, No. (%) | 118 (54.9) | 126 (55.5) |

| Charlson Comorbidity Index, median (IQR) | 2 (1-3) | 2 (1-3) |

| Clinical Frailty Scale, median (IQR) | 5 (4-6) | 5 (4-6) |

Table 2: Primary and Secondary Outcomes at 12 Months

| Outcome | Intervention Group (n=215) | Usual Care Group (n=227) | Hazard Ratio (95% CI) | P Value |

| Primary Composite Outcome, No. (%) | 106 (49.3) | 117 (51.5) | 0.98 (0.75-1.27) | .88 |

| All-cause death | 48 (22.3) | 52 (22.9) | ||

| Unscheduled hospital visits | 42 (19.5) | 48 (21.1) | ||

| Rehospitalization | 68 (31.6) | 77 (33.9) | ||

| Number of Medications, mean (SD) | 7.4 (3.8) | 8.3 (3.7) | - | <.001 |

| Patients with ≥1 PIM, No. (%) | 57 (26.7) | 85 (37.4) | 0.45 (0.25-0.80) | .007 |

| Adverse Events, No. (%) | 123 (57.2) | 135 (59.5) | - | - |

Experimental Protocols

Study Design and Participants

This study was an open-label, randomized clinical trial conducted at eight internal medicine inpatient wards in a community hospital in Japan.[1] Participants were medical inpatients aged 65 years or older who were taking five or more regular medications.[1] Enrollment occurred between May 2019 and March 2022.[1]

Randomization

A total of 442 participants were randomly assigned to either the medication optimization intervention group (n=215) or the usual care group (n=227).[2] The randomization was stratified by age group (65-84 years and ≥85 years) and the number of medications at baseline (5-9 and ≥10).

Intervention Protocol

The intervention consisted of a multidisciplinary team-based medication review and optimization proposal. The team, which included physicians, pharmacists, and nurses, reviewed each participant's medication regimen using the Screening Tool of Older Persons' Prescriptions (STOPP) and Screening Tool to Alert to Right Treatment (START) criteria. Following the review, a medication optimization proposal was developed and discussed with the attending physician and the participant. Upon discharge, a summary of the medication optimization was sent to the patient's primary care physician and community pharmacist.[1]

Usual Care Protocol

Participants in the usual care group received standard medical care, which included medication reconciliation upon admission and discharge. No systematic medication review using the STOPP/START criteria was performed for this group.

Outcomes Measurement

The primary outcome was a composite of all-cause death, unscheduled hospital visits, and rehospitalization within 12 months of randomization.[1] Secondary outcomes included the individual components of the primary outcome, the number of prescribed medications, the proportion of patients with one or more potentially inappropriate medications (PIMs), and the incidence of adverse events.[3]

Mandatory Visualization

Caption: Patient enrollment and randomization workflow.

Caption: Medication optimization protocol workflow.

References

Troubleshooting & Optimization

a class="gs-title" href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5034948/" dir="ltr">Development of forced degradation and stability indicating studies of drugs—A review

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in forced degradation and stability-indicating studies.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study?

A forced degradation study, also known as stress testing, is a process that involves subjecting a new drug substance or drug product to conditions more severe than accelerated stability testing.[1][2] The goal is to intentionally degrade the molecule to generate degradation products.[1] These studies are a regulatory requirement and a scientific necessity during drug development.[1]

Q2: Why are forced degradation studies essential?

These studies are critical for several reasons:

-

Developing and Validating Stability-Indicating Methods: They are required to demonstrate the specificity of an analytical method, ensuring it can accurately measure the active pharmaceutical ingredient (API) without interference from degradants.[1][2][3]

-

Identifying Degradation Pathways: They help to identify likely degradation products and establish the intrinsic stability of the molecule.[1] This provides insight into the chemical behavior of the drug, which is crucial for formulation and packaging development.[1]

-

Elucidating Degradant Structures: The studies facilitate the characterization and structural elucidation of potential impurities.[4]

-

Informing Storage and Shelf-Life: Knowledge gained from these studies helps in selecting appropriate storage conditions and establishing a shelf life for the product.[1]

Q3: When should forced degradation studies be conducted?

According to FDA guidance, stress testing should be performed during Phase III of the regulatory submission process.[1] However, starting these studies before Phase II is highly encouraged to provide timely recommendations for manufacturing process improvements and to ensure proper selection of stability-indicating analytical techniques.[5] The studies are typically conducted on a single batch of the drug substance.[1]

Q4: What is a stability-indicating method (SIM)?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of an active pharmaceutical ingredient (API) due to degradation.[6] A key characteristic of a SIM is its ability to separate the API from its degradation products, process impurities, and other potential impurities, ensuring that the assay value is not falsely inflated by co-eluting substances.[6][7]

Q5: What is "mass balance" in the context of stability studies?

Mass balance is the process of reconciling the amount of the drug that has degraded with the amount of degradation products formed.[8] In an ideal scenario, the sum of the assay value of the main analyte and the levels of all degradation products should equal approximately 100% of the initial value.[3] Achieving good mass balance helps to demonstrate the stability-indicating nature of the analytical method, confirming that all major degradants are being detected and quantified.[3][8] A variation between 97% and 104% can be acceptable, depending on the precision of the method.[3]

Q6: What is the target degradation level in a forced degradation study?

The goal is to achieve a level of degradation that is sufficient for analytical method development without being excessive. A generally accepted range for total degradation of the API is between 5-20%.[9][10] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to formal stability studies, while under-stressing may not generate a sufficient amount of degradants to properly challenge the method.[1][4]

Troubleshooting Guide

This guide addresses specific issues that may arise during forced degradation experiments.

Q: What should I do if I don't observe any degradation after applying stress conditions? A: If no degradation is seen after exposing the substance to stress conditions more severe than the accelerated stability protocol, the study can be terminated.[1] This indicates that the molecule is stable under those specific stress conditions.[1] Before concluding, consider increasing the severity of the stressor (e.g., higher temperature, longer exposure time, higher reagent concentration) to ensure the molecule's stability is robustly challenged.[11]

Q: My sample shows excessive degradation (e.g., >30%). What is the next step? A: Over-stressing can lead to secondary degradants not seen in formal stability studies.[1] You should reduce the severity of the stress conditions. This can be achieved by lowering the temperature, reducing the concentration of the stress agent (e.g., acid, base, or oxidizing agent), or shortening the exposure time.[6] The aim is to achieve a target degradation of 5-20%.[9][10]

Q: I am observing poor chromatographic separation between the API and its degradants. How can I resolve this? A: Poor separation is a common challenge in developing a stability-indicating method.[6] To improve resolution, you can systematically optimize your HPLC method parameters:

-

Mobile Phase: Adjust the pH of the mobile phase (if the analyte is ionic), alter the solvent ratio, or try different organic modifiers.[7][12]

-

Column: Select a different column with an alternative stationary phase (e.g., C8 instead of C18, or a phenyl column).[7]

-

Gradient: Optimize the gradient slope and time to improve the separation of closely eluting peaks.[7]

-

Temperature: Adjusting the column temperature can also influence selectivity and peak shape.[7]

Q: My mass balance is significantly below 97%. What are the potential causes and solutions? A: Poor mass balance suggests that not all degradation products are being accounted for.[3] Potential reasons include:

-

Degradants are not being detected (e.g., they lack a chromophore for UV detection).

-

Degradants are co-eluting with the API or other peaks.[4]

-

Degradants are insoluble in the diluent or are being retained on the column.[3]

-

Volatile degradation products have formed and escaped.[3] To troubleshoot, use a photodiode array (PDA) detector to check for peak purity and identify any co-eluting peaks.[8] Employ a different detection method, such as mass spectrometry (MS), which does not rely on a chromophore. Also, check the solubility of the drug and potential degradants in the chosen diluent.[3]

Q: How do I handle a drug substance that is poorly soluble in water for hydrolysis studies? A: For drugs with poor aqueous solubility, hydrolysis studies can be conducted in suspension or by using inert organic co-solvents to dissolve the drug.[3] It is critical to select a co-solvent that does not react with the drug or interfere with the subsequent analysis (e.g., by LC-MS).[3]

Experimental Protocols & Data Presentation

The selection of stress conditions should be based on the drug's physicochemical properties and should aim to simulate conditions the product might encounter during its lifecycle.[4][6]

Summary of Typical Forced Degradation Conditions

| Stress Condition | Reagent / Condition | Typical Concentration / Level | Temperature |

| Acid Hydrolysis | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) | 0.1 M to 1 M | Room Temp to 80°C |

| Base Hydrolysis | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | 0.1 M to 1 M | Room Temp to 80°C |

| Neutral Hydrolysis | Water (H₂O) or Buffer | pH 7 | Room Temp to 80°C |

| Oxidation | Hydrogen Peroxide (H₂O₂) | 3% to 30% | Room Temp |

| Photolytic | UV and/or Fluorescent Light | ICH Q1B specified illumination (e.g., 1.2 million lux hours and 200 watt hours/square meter) | Controlled Room Temp |

| Thermal (Dry Heat) | Oven | 40°C to 80°C (or higher, depending on melting point) | N/A |

Note: The conditions listed are general starting points and should be optimized for each specific drug substance.[11]

Detailed Methodologies

-

Hydrolytic Degradation (Acid, Base, Neutral):

-

Dissolve the drug substance in the chosen hydrolytic solution (e.g., 0.1 M HCl, 0.1 M NaOH, or water).[11] A typical concentration is 1 mg/mL.[11]

-

Expose the solution to an elevated temperature (e.g., 60°C) or reflux for a specified period.[11]

-

At defined time points, withdraw samples.

-

For acid and base-stressed samples, neutralize the solution before analysis to prevent further degradation and protect the analytical column.

-

Analyze the samples using a suitable analytical method, typically HPLC.

-

-

Oxidative Degradation:

-

Dissolve the drug substance in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature, protected from light, for a suitable duration (e.g., up to 24 hours).[4]

-

Monitor the reaction and take samples at appropriate intervals for analysis.

-

-

Photolytic Degradation:

-

Expose the drug substance (in both solid state and in solution) to a combination of UV and visible light as specified in ICH Q1B guidelines.

-

To assess the contribution of thermal degradation, a control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

Analyze the exposed and control samples to determine the extent of photodegradation.

-

-

Thermal Degradation:

-

Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 70°C) for a set period.

-

The temperature should be chosen based on the drug's melting point and intrinsic stability.[11]

-

Samples are withdrawn at various time points, dissolved in a suitable solvent, and analyzed.

-

Mandatory Visualizations

The following diagrams illustrate key workflows and decision-making processes in forced degradation studies.

Caption: Workflow for forced degradation and stability-indicating method development.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sgs.com [sgs.com]

- 4. scribd.com [scribd.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]

- 7. scispace.com [scispace.com]

- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 9. npra.gov.my [npra.gov.my]

- 10. ajpaonline.com [ajpaonline.com]

- 11. omicsonline.org [omicsonline.org]

- 12. chromatographyonline.com [chromatographyonline.com]

a class="gs-title" href="https://www.researchgate.net/publication/380065759_Impact_of_Forced_Degradation_Studies_on_the_Formulation_and_Stability_of_Topiroxostat_A_Comprehensive_Review" dir="ltr">Impact of Forced <b>Degradation</b> Studies on the Formulation and <b>Stability</b> of Topiroxostat: A Comprehensive Review</a>

Technical Support Center: Topiroxostat Forced Degradation Studies

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the forced degradation studies of Topiroxostat.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of conducting forced degradation studies on Topiroxostat?

Forced degradation studies are essential to understand the chemical stability of Topiroxostat in various conditions.[1][2][3] These studies help in identifying the potential degradation products and pathways, which is crucial for developing stable formulations and establishing appropriate storage conditions and shelf life.[1][3][4] The data generated is a regulatory requirement and is necessary for demonstrating the specificity of stability-indicating analytical methods.[3]

Q2: What are the main environmental factors that affect the stability of Topiroxostat?

The stability of Topiroxostat is primarily influenced by several factors:

-

Temperature: Elevated temperatures can accelerate degradation reactions such as oxidation, reduction, and hydrolysis.[1][2]

-

pH: Topiroxostat's degradation rate is sensitive to acidic and alkaline conditions.[1][2]

-

Moisture: Water can act as a catalyst for hydrolytic degradation.[1][2]

-

Light: Exposure to light, particularly UV light, can cause photolytic degradation.[1][2][5]

-

Oxidation: The presence of oxidizing agents can lead to significant degradation.[6][7]

Q3: Which regulatory guidelines should be followed when designing forced degradation studies for Topiroxostat?

The International Council for Harmonisation (ICH) guidelines are the primary regulatory framework to follow. Specifically:

-

ICH Q1A(R2): Provides guidance on stability testing for new drug substances and products, including stress testing.[1]

-

ICH Q1B: Outlines the requirements for photostability testing.[1]

-

ICH Q2(R1): Details the validation of analytical procedures used in the studies.[1]

These guidelines help ensure that the degradation studies are comprehensive and meet the standards required for regulatory submissions.[1]

Q4: What are the common analytical techniques used to analyze Topiroxostat and its degradation products?

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common method for separating and quantifying Topiroxostat and its degradants.[1][6][7] Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) are used to identify and elucidate the structure of the degradation products.[1][2]

Troubleshooting Guide

Q5: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?

Unexpected peaks can arise from several sources:

-

Contamination: The mobile phase, diluent, or the sample itself might be contaminated. Ensure all solvents are of high purity and freshly prepared.

-

Excipient Interference: If you are analyzing a formulation, some excipients may interfere with the analysis. Run a blank with all excipients except Topiroxostat to check for interference.

-

Degradation: The unexpected peak could be a new degradation product. This is especially likely if the sample was exposed to harsh conditions or stored improperly.

-

System Issues: Issues with the HPLC system, such as air bubbles in the pump or a contaminated column, can cause spurious peaks.

Q6: My Topiroxostat peak is showing poor resolution or tailing. How can I fix this?

Poor peak shape is often related to the mobile phase or the column:

-

Mobile Phase pH: The pH of the mobile phase is critical. For Topiroxostat, a slightly acidic pH (e.g., around 3.3) has been shown to provide good peak shape.[6][7][8]

-

Mobile Phase Composition: Adjusting the ratio of the organic solvent (like acetonitrile) to the aqueous buffer can improve resolution. Experiment with different ratios to optimize separation.[1]

-

Column Condition: The column may be aging or contaminated. Flushing the column or replacing it if it's old can resolve the issue.

-

Flow Rate: While less common, optimizing the flow rate can sometimes improve peak shape.[9]

Q7: I am not observing any degradation under a specific stress condition. What should I do?

If no degradation is observed, the stress condition may not be harsh enough. According to guidelines, you should increase the severity of the stressor.[4] For example:

-

Temperature: Increase the temperature or the duration of heat exposure.

-

Hydrolysis: Increase the concentration of the acid/base or the reflux time.

-

Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide).

It is important to document that no degradation was observed under the initial conditions before escalating the stress level.[2]

Data Presentation: Summary of Forced Degradation

The following table summarizes the quantitative results from a stability-indicating HPLC method development study for Topiroxostat.

| Stress Condition | Reagent/Method | % Degradation |

| Acid Hydrolysis | 0.1 M HCl | ~1.94% |

| Alkaline Hydrolysis | 0.1 M NaOH | ~12.33%[5][6][7][8] |

| Oxidative Degradation | 30% H₂O₂ | ~30.30%[5][6][7][8] |

| Photolytic Degradation | UV Light at 254 nm for 5 hours | ~14.44%[5][6][7] |

| Thermal Degradation | Dry Heat | Stable |

Experimental Protocols

Protocol 1: Forced Degradation Sample Preparation

-

Acid Degradation: Dissolve Topiroxostat in 0.1 M HCl and reflux for a specified duration. Cool, neutralize, and dilute to the target concentration.[1]

-

Alkaline Degradation: Dissolve Topiroxostat in 0.1 M NaOH and reflux for a specified duration. Cool, neutralize, and dilute to the target concentration.[1][5]

-

Oxidative Degradation: Dissolve Topiroxostat in a solution containing 30% hydrogen peroxide and keep at room temperature for a set time. Dilute to the target concentration.[5]

-

Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., 254 nm) for a defined period (e.g., 5 hours).[1][5]

-

Thermal Degradation: Keep the solid drug substance in a hot air oven at a high temperature (e.g., 70°C) for an extended period.[2]

Protocol 2: Stability-Indicating HPLC Method

The following is an example of an HPLC method used for the analysis of Topiroxostat:

-

Column: Agilent Zorbax Bonus RP C18 (250x4.6 mm, 5µm).[6][7][8]

-

Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate (pH adjusted to 3.3 with orthophosphoric acid) and acetonitrile in a 20:80 v/v ratio.[6][7][8]

-

Retention Time for Topiroxostat: Approximately 6.99 minutes.[6][7][8]

Mandatory Visualizations

Caption: Workflow for a typical forced degradation study of Topiroxostat.

Caption: Key environmental factors influencing the stability of Topiroxostat.

Caption: Troubleshooting logic for identifying the source of an unexpected peak.

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpsdronline.com [ijpsdronline.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat in Bulk and Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 8. Development and Validation of New Stability Indicating HPLC Method for the Quantitative Determination of Topiroxostat in Bulk and Dosage Form [imsear.searo.who.int]

- 9. ijfmr.com [ijfmr.com]

a class="gs-title" href="https://www.mdpi.com/1999-4923/15/3/931" dir="ltr">Physicochemical <b>Stability</b> of Doravirine (Pifeltro®): Characterization of Main <b>Degradation</b> Products and Assessment of <b>Stability</b> of Tablets Repackaged in Single-Dose Unit Containers</a>

Technical Support Center: Physicochemical Stability of Doravirine (Pifeltro®)

This technical support center provides guidance and answers to frequently asked questions related to the physicochemical stability of Doravirine (Pifeltro®), with a focus on its degradation products and the stability of repackaged tablets.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of studying the physicochemical stability of Doravirine?

A1: The main goal is to understand how different environmental factors affect the integrity of Doravirine over time. This includes identifying potential degradation products and assessing the impact of repackaging on the drug's quality attributes such as assay, impurity profile, and dissolution.[1]

Q2: Under which conditions is Doravirine most likely to degrade?

A2: Doravirine has been shown to be particularly susceptible to degradation under photolytic (exposure to light) and basic (alkaline) conditions.[1][2] It exhibits stability under oxidative, acidic, and thermal stress.[1][2]

Q3: How many major degradation products of Doravirine have been identified?

A3: The study characterized four main degradation products, referred to as DP1, DP2, DP3, and DP4, which are primarily formed under photolytic and basic stress conditions.[1]

Q4: Does repackaging Doravirine tablets into single-dose units affect their stability?

A4: According to the study, repackaging Doravirine tablets in single-dose unit containers and storing them for 6 months at 25°C did not lead to significant changes in the drug's assay, degradation profile, or dissolution.[1]

Q5: What analytical techniques are used to study Doravirine's stability and its degradation products?

A5: The study employed High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) for stability assessment and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for the characterization and structural elucidation of the degradation products.[1][3]

Troubleshooting Guide

Issue 1: Inconsistent results in forced degradation studies.

-

Question: Why am I seeing variable degradation of Doravirine under the same stress conditions?

-

Answer:

-

Check your experimental setup: Ensure that the concentration of your stressor (e.g., acid, base, oxidizing agent), temperature, and duration of exposure are consistent across all experiments.[4][5]

-

Purity of reagents: Verify the purity of the solvents and reagents used, as impurities can catalyze or inhibit degradation reactions.

-

Light exposure: For photostability studies, ensure a consistent and calibrated light source is used as per ICH Q1B guidelines.[5] Inconsistent light intensity or wavelength can lead to variable results.

-

Issue 2: Difficulty in separating Doravirine from its degradation products using HPLC.

-

Question: My HPLC chromatogram shows poor resolution between the parent drug and its degradants. What can I do?

-

Answer:

-

Optimize the mobile phase: Adjust the ratio of the organic solvent to the aqueous buffer. A gradient elution may be necessary to achieve better separation.[6]

-